Cas no 1225543-04-3 (4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzene)

4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzene structure
1225543-04-3 structure
商品名:4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzene
CAS番号:1225543-04-3
MF:C10H12BrF
メガワット:231.104685783386
CID:5793053
PubChem ID:82081986

4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzene 化学的及び物理的性質

名前と識別子

    • 4-(1-bromopropan-2-yl)-1-fluoro-2-methylbenzene
    • EN300-1896886
    • 1225543-04-3
    • 4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzene
    • インチ: 1S/C10H12BrF/c1-7-5-9(8(2)6-11)3-4-10(7)12/h3-5,8H,6H2,1-2H3
    • InChIKey: OIGVUUOFUQYXDL-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C)C1C=CC(=C(C)C=1)F

計算された属性

  • せいみつぶんしりょう: 230.01064g/mol
  • どういたいしつりょう: 230.01064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 0Ų

4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1896886-2.5g
4-(1-bromopropan-2-yl)-1-fluoro-2-methylbenzene
1225543-04-3
2.5g
$1650.0 2023-09-18
Enamine
EN300-1896886-1g
4-(1-bromopropan-2-yl)-1-fluoro-2-methylbenzene
1225543-04-3
1g
$842.0 2023-09-18
Enamine
EN300-1896886-5g
4-(1-bromopropan-2-yl)-1-fluoro-2-methylbenzene
1225543-04-3
5g
$2443.0 2023-09-18
Enamine
EN300-1896886-1.0g
4-(1-bromopropan-2-yl)-1-fluoro-2-methylbenzene
1225543-04-3
1g
$1142.0 2023-06-01
Enamine
EN300-1896886-0.5g
4-(1-bromopropan-2-yl)-1-fluoro-2-methylbenzene
1225543-04-3
0.5g
$809.0 2023-09-18
Enamine
EN300-1896886-5.0g
4-(1-bromopropan-2-yl)-1-fluoro-2-methylbenzene
1225543-04-3
5g
$3313.0 2023-06-01
Enamine
EN300-1896886-0.1g
4-(1-bromopropan-2-yl)-1-fluoro-2-methylbenzene
1225543-04-3
0.1g
$741.0 2023-09-18
Enamine
EN300-1896886-0.25g
4-(1-bromopropan-2-yl)-1-fluoro-2-methylbenzene
1225543-04-3
0.25g
$774.0 2023-09-18
Enamine
EN300-1896886-0.05g
4-(1-bromopropan-2-yl)-1-fluoro-2-methylbenzene
1225543-04-3
0.05g
$707.0 2023-09-18
Enamine
EN300-1896886-10.0g
4-(1-bromopropan-2-yl)-1-fluoro-2-methylbenzene
1225543-04-3
10g
$4914.0 2023-06-01

4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzene 関連文献

4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzeneに関する追加情報

Comprehensive Overview of 4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzene (CAS No. 1225543-04-3): Properties, Applications, and Industry Insights

The chemical compound 4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzene (CAS No. 1225543-04-3) is a fluorinated aromatic derivative with a brominated side chain, which has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a fluoro substituent and a bromopropan-2-yl group, makes it a versatile intermediate in synthetic chemistry. This article delves into its physicochemical properties, synthesis pathways, and emerging applications while addressing trending topics such as green chemistry and AI-driven drug discovery.

One of the most searched questions about 4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzene revolves around its role in medicinal chemistry. Researchers frequently explore its potential as a building block for small-molecule inhibitors or PET radiotracers, owing to the fluorine atom's ability to enhance bioavailability and metabolic stability. The compound's bromine moiety also facilitates further functionalization via cross-coupling reactions, a topic widely discussed in organic synthesis forums.

In the context of sustainability, the synthesis of CAS No. 1225543-04-3 has been optimized to minimize hazardous byproducts, aligning with the principles of green chemistry. Recent publications highlight catalytic methods using palladium complexes or photocatalysis, reducing reliance on traditional halogenation reagents. These advancements resonate with industry demands for eco-friendly intermediates, a hot topic in chemical manufacturing.

From an analytical perspective, 4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzene exhibits distinct spectral signatures. Nuclear magnetic resonance (NMR) studies reveal characteristic shifts for the methylbenzene protons and fluorine-19 coupling, while mass spectrometry confirms its molecular weight. Such data is critical for quality control in high-throughput screening workflows, a frequently searched term in pharmaceutical R&D.

The compound's stability under various conditions is another area of interest. Users often inquire about its storage recommendations (anhydrous environments, low temperatures) and compatibility with common solvents like DMF or THF. These practical considerations are vital for laboratories focusing on scale-up processes or automated synthesis platforms.

Emerging trends in computational chemistry have further propelled research around CAS No. 1225543-04-3. Molecular docking simulations leverage its structural features to predict interactions with biological targets, a technique popularized by AI-assisted drug design. This synergy between experimental and in silico methods underscores the compound's relevance in modern drug development pipelines.

In summary, 4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzene exemplifies the intersection of innovation and practicality in specialty chemicals. Its applications span from preclinical research to material science, with ongoing studies exploring its potential in catalysis and functional materials. As industries prioritize sustainable synthesis and precision medicine, this compound remains a focal point for scientific advancement.

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